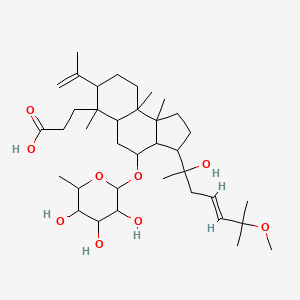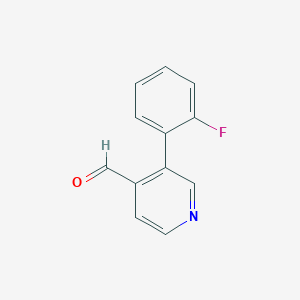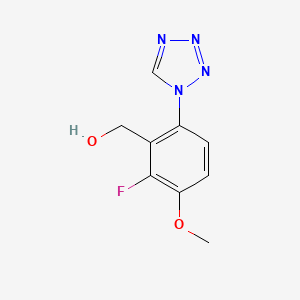
2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol is an organic compound with the molecular formula C9H9FN4O2 This compound is characterized by the presence of a fluoro group, a methoxy group, a tetrazole ring, and a benzenemethanol moiety
Preparation Methods
The synthesis of 2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate precursor with sodium azide and triethyl orthoformate under acidic conditions.
Introduction of the Fluoro Group: This step involves the fluorination of an intermediate compound using a fluorinating agent such as Selectfluor.
Formation of the Benzenemethanol Moiety: This step involves the reduction of a corresponding benzaldehyde derivative using a reducing agent such as sodium borohydride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles like amines or thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic ring can be functionalized with various substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like potassium carbonate, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The fluoro and methoxy groups can modulate the compound’s lipophilicity and electronic properties, influencing its binding affinity and selectivity for target proteins.
Comparison with Similar Compounds
2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol can be compared with other similar compounds such as:
2-Fluoro-3-methoxybenzenemethanol: Lacks the tetrazole ring, resulting in different chemical and biological properties.
3-Methoxy-6-(1H-tetrazol-1-yl)benzenemethanol:
2-Fluoro-6-(1H-tetrazol-1-yl)benzenemethanol: Lacks the methoxy group, leading to variations in its chemical behavior and biological activity.
The presence of the tetrazole ring, fluoro group, and methoxy group in this compound makes it unique and versatile for various applications in scientific research.
Properties
Molecular Formula |
C9H9FN4O2 |
|---|---|
Molecular Weight |
224.19 g/mol |
IUPAC Name |
[2-fluoro-3-methoxy-6-(tetrazol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C9H9FN4O2/c1-16-8-3-2-7(6(4-15)9(8)10)14-5-11-12-13-14/h2-3,5,15H,4H2,1H3 |
InChI Key |
HYAXCCSMOVIHTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)N2C=NN=N2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



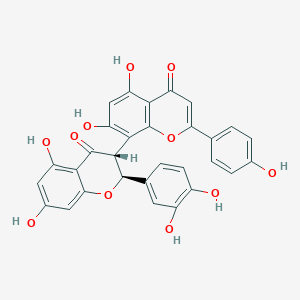
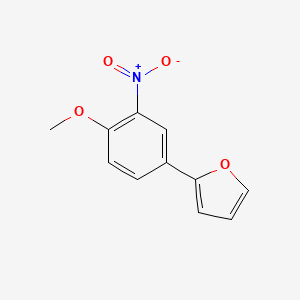

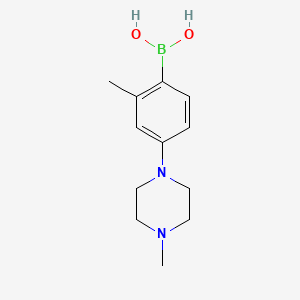
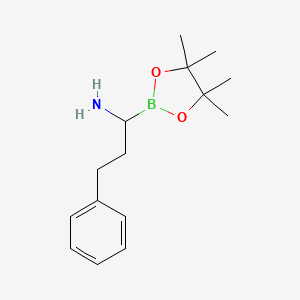
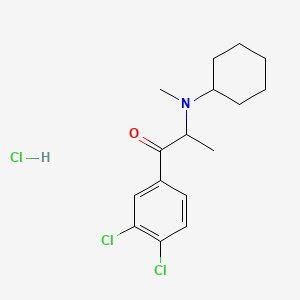
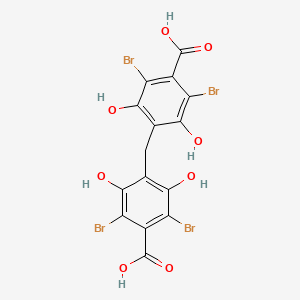
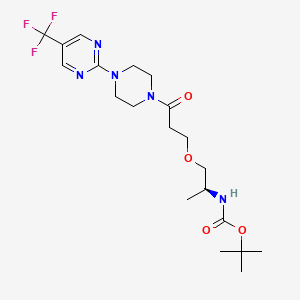
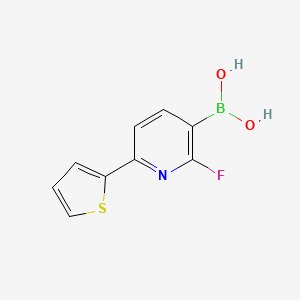
![9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14076109.png)
